molecular formula C23H24N2O3S2 B2483138 2-(4-(ethylsulfonyl)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide CAS No. 941884-51-1

2-(4-(ethylsulfonyl)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide

Cat. No. B2483138
CAS RN: 941884-51-1
M. Wt: 440.58
InChI Key: CRTIUEDLASQAOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(ethylsulfonyl)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H24N2O3S2 and its molecular weight is 440.58. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(ethylsulfonyl)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(ethylsulfonyl)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Complement System Modulation

The compound LNP023 (also referred to as 2-(4-(ethylsulfonyl)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide) is a selective inhibitor of factor B (FB), a key component of the alternative pathway (AP) of the complement system. The AP plays a critical role in several human diseases, including age-related macular degeneration, paroxysmal nocturnal hemoglobinuria (PNH), and atypical hemolytic uremic syndrome (aHUS). By inhibiting FB, LNP023 modulates complement activation, potentially offering therapeutic benefits in these conditions .

Drug Development

LNP023’s unique mechanism of action makes it an attractive candidate for drug development. Researchers are exploring its potential in other complement-mediated diseases beyond the ones mentioned above.

properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S2/c1-2-30(27,28)20-11-7-16(8-12-20)13-22(26)25-23-24-21(15-29-23)19-10-9-17-5-3-4-6-18(17)14-19/h7-12,14-15H,2-6,13H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTIUEDLASQAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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